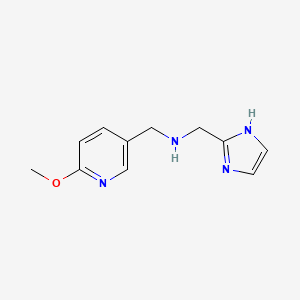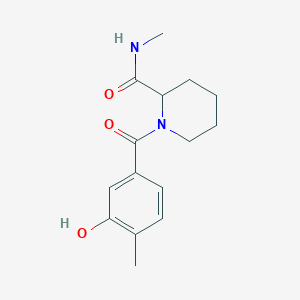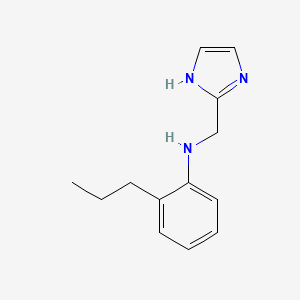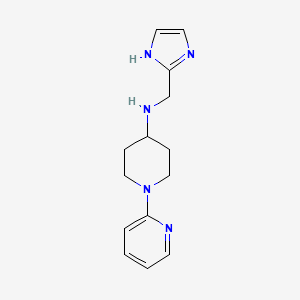![molecular formula C12H16N2O5S2 B7588389 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)
5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid, also known as ADTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADTC belongs to the class of sulfonyl-containing heterocyclic compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism by which 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid exerts its biological activity is not fully understood. However, it is believed that 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. For example, 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has also been shown to inhibit the activity of AKT, a signaling pathway that is frequently activated in cancer cells.
Biochemical and Physiological Effects:
5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activities, 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has been shown to possess antioxidant activity, which may contribute to its therapeutic effects. 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has also been shown to modulate the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and dyslipidemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid is its relatively simple synthesis method, which makes it readily available for scientific research. 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid is also relatively stable under standard laboratory conditions, which makes it suitable for long-term storage. However, one of the limitations of 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of breast cancer and other types of cancer. Additionally, further studies are needed to elucidate the exact mechanism by which 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid exerts its biological activity, which may lead to the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis of 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid involves the reaction of 2-thiophenecarboxylic acid with 4-(2-aminoacetyl)-1,4-diazepane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid as a white solid. The purity of 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. Several studies have shown that 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has also been shown to possess anti-cancer activity, particularly against breast cancer cells. In addition, 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has been investigated for its potential as an anti-diabetic agent, as it has been shown to improve glucose tolerance in animal models of diabetes.
Propiedades
IUPAC Name |
5-[(4-acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-9(15)13-5-2-6-14(8-7-13)21(18,19)11-4-3-10(20-11)12(16)17/h3-4H,2,5-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUGSUUELDXIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)



![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)